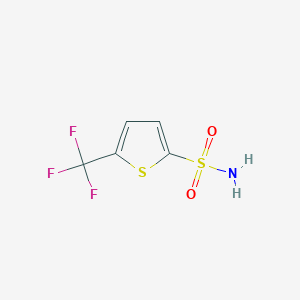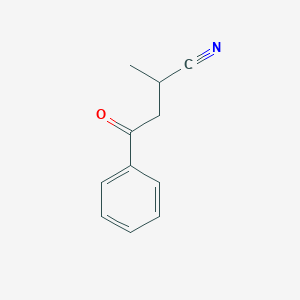
2-Methyl-4-oxo-4-phenylbutanenitrile
Overview
Description
2-Methyl-4-oxo-4-phenylbutanenitrile is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.22 g/mol . It is also known by other names such as benzenebutanenitrile, α-methyl-γ-oxo- . This compound is characterized by a nitrile group (-CN) attached to a butane chain with a phenyl group and a ketone group (-C=O) at the fourth position.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-oxo-4-phenylbutanenitrile is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB is an essential enzyme in the MK biosynthesis pathway, which is crucial for bacterial growth and survival.
Mode of Action
This compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction disrupts the normal function of MenB, thereby inhibiting the MK biosynthesis pathway.
Biochemical Pathways
The compound affects the menaquinone (MK) biosynthesis pathway . By inhibiting MenB, it disrupts the production of MK, a vital component in the electron transport chain of bacteria. This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as DNA replication, protein synthesis, and nutrient uptake.
Pharmacokinetics
Its molecular weight (17322 g/mol) suggests that it may have good absorption and distribution characteristics
Result of Action
The inhibition of MenB and the subsequent disruption of the MK biosynthesis pathway can lead to bacterial growth inhibition . This makes this compound a potential antibacterial agent, particularly against bacteria that rely on MK for respiration.
Biochemical Analysis
Biochemical Properties
2-Methyl-4-oxo-4-phenylbutanenitrile has been found to inhibit MenB, the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . This inhibition occurs through the formation of an adduct with coenzyme A (CoA) .
Cellular Effects
The compound exerts its effects on bacterial cells, specifically Staphylococcus aureus . It is converted into the corresponding CoA adduct in S. aureus cells, and this adduct binds to the S. aureus MenB (saMenB) with a Kd value of 2 μM .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of an adduct with CoA, which then inhibits MenB in the bacterial menaquinone biosynthesis pathway . This results in a specific effect on MK biosynthesis .
Dosage Effects in Animal Models
In animal models of MRSA infection, the compound has shown in vivo efficacy . It increased survival in a systemic infection model and resulted in a dose-dependent decrease in bacterial load in a thigh infection model .
Metabolic Pathways
This compound is involved in the bacterial menaquinone biosynthesis pathway . It interacts with the enzyme MenB and the cofactor CoA in this pathway .
Preparation Methods
The synthesis of 2-Methyl-4-oxo-4-phenylbutanenitrile can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with acetone in the presence of a base to form 4-phenyl-3-buten-2-one, which is then subjected to a cyanation reaction to introduce the nitrile group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.
Chemical Reactions Analysis
2-Methyl-4-oxo-4-phenylbutanenitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group or reduce the ketone group to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-4-oxo-4-phenylbutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
2-Methyl-4-oxo-4-phenylbutanenitrile can be compared with similar compounds such as:
- β-Benzoylpropionitrile
- β-Cyanopropiophenone
- (γ-Oxo)-benzenebutanenitrile
- 2-Cyanoethyl phenyl ketone
- 3-Benzoylpropionitrile
- 3-Cyano-1-phenylpropan-1-one These compounds share structural similarities but differ in the position and nature of functional groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
2-methyl-4-oxo-4-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9(8-12)7-11(13)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAUYTNUCMNFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


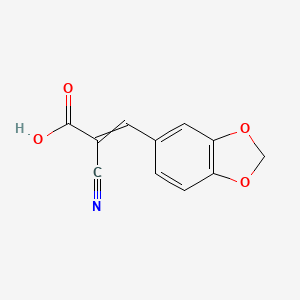
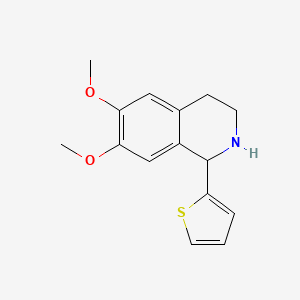
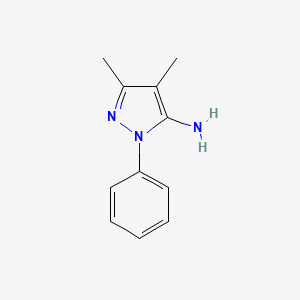
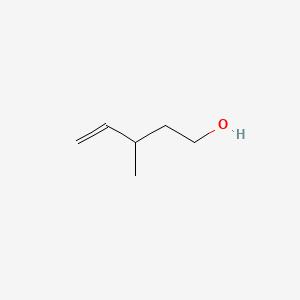
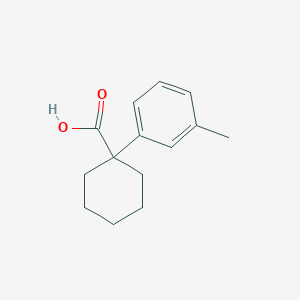
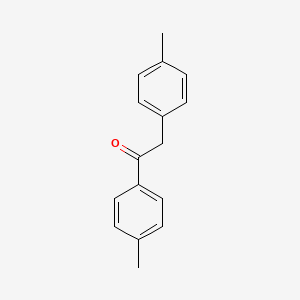
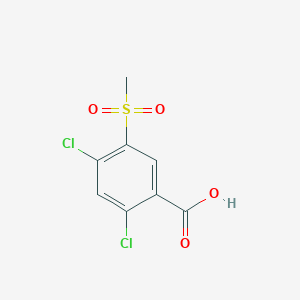
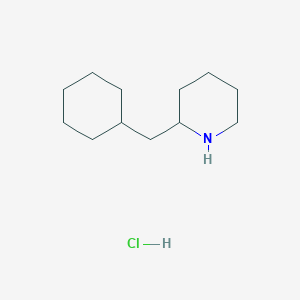
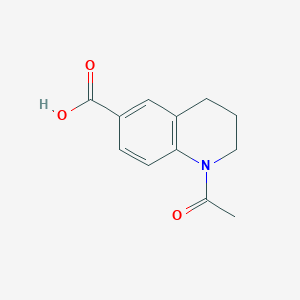
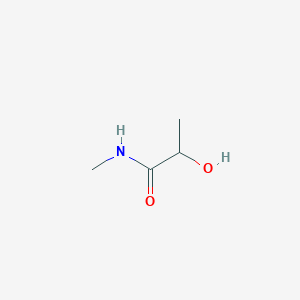
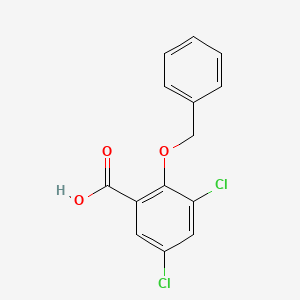
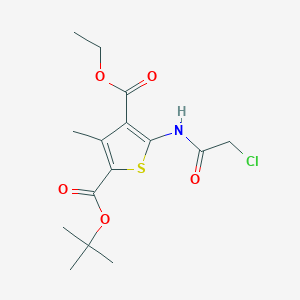
![2-[(2-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3384024.png)
